3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

CB1 receptor agonist cannabinoid antinociceptive

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (CAS 5015-92-9) is a fully saturated bicyclic heterocyclic compound belonging to the octahydropyridopyrazine class, characterized by a fused piperidine-piperazine ring system with a molecular formula of C9H18N2 and molecular weight of 154.25 g/mol. The compound exists as a colorless liquid with a boiling point of 220.7±8.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³, and is commercially available with typical purity specifications of 95% to 98%.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 5015-92-9
Cat. No. B1521447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
CAS5015-92-9
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CN2CCCCC2CN1
InChIInChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3
InChIKeyNFFVWTLRGWWYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (CAS 5015-92-9): Bicyclic Piperazine Scaffold Properties and Procurement Specifications


3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (CAS 5015-92-9) is a fully saturated bicyclic heterocyclic compound belonging to the octahydropyridopyrazine class, characterized by a fused piperidine-piperazine ring system with a molecular formula of C9H18N2 and molecular weight of 154.25 g/mol . The compound exists as a colorless liquid with a boiling point of 220.7±8.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³, and is commercially available with typical purity specifications of 95% to 98% . The octahydropyridopyrazine scaffold serves as a conformationally constrained bicyclic piperazine isostere that has been extensively utilized as a privileged fragment in medicinal chemistry for the design of receptor ligands with improved pharmacological profiles [1].

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Procurement: Why Monocyclic Piperazines and Linear Diamines Cannot Substitute


The octahydropyridopyrazine bicyclic scaffold cannot be simply substituted with monocyclic piperazines or linear diamines due to fundamental differences in conformational constraint, metabolic stability, and receptor subtype selectivity. Bicyclic piperazine derivatives were designed as conformationally constrained analogs of N-alkyl piperazines, with the bicyclic ring system restricting the spatial orientation of substituents relative to the pharmacophore [1]. In opioid receptor antagonist development, replacement of the octahydroquinolizine scaffold with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold via bioisosteric substitution (CH2 → NH at position 8) resulted in significantly altered receptor binding selectivity profiles, demonstrating that the precise heteroatom positioning within the constrained bicyclic framework directly dictates pharmacological outcome [2]. Additionally, while the conformational constraint does not universally protect against metabolic N-dealkylation, the bicyclic architecture enables distinct metabolic pathways and excretion profiles that cannot be predicted from unconstrained analogs [3].

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: Quantitative Evidence for Differentiated Performance vs. Comparator Scaffolds


Conformational Constraint Enhances CB1 Receptor Agonist Potency Relative to Unconstrained N-Alkyl Piperazines

Bicyclic piperazine derivatives incorporating octahydropyridopyrazine scaffolds were synthesized as conformationally constrained analogs of N-alkyl piperazines. In head-to-head comparisons within the same indole-3-carboxamide series, several bicyclic analogs demonstrated enhanced CB1 receptor agonist potency compared to the unconstrained lead compound [1]. Notably, compound 8b from this series exhibited potent antinociceptive activity in vivo, confirming that the conformational constraint imposed by the bicyclic architecture translates to functional pharmacological superiority [1].

CB1 receptor agonist cannabinoid antinociceptive

Octahydropyridopyrazine Scaffold Delivers Subnanomolar μ-Opioid Receptor Affinity with Quantified Scaffold Superiority

In a systematic scaffold comparison study, the octahydro-1H-pyrido[1,2-a]pyrazine template was evaluated against the octahydroquinolizine scaffold. The constrained analogue compound 4 (octahydroquinolizine-based) exhibited μ-opioid receptor affinity Ki = 0.62 nM and antagonist activity IC50 = 0.54 nM [1]. Further optimization on the octahydropyridopyrazine scaffold yielded compound 36, which demonstrated improved μ-opioid receptor affinity (Ki = 0.47 nM) and maintained potent antagonist activity (IC50 = 1.8 nM), with an enhanced binding selectivity profile μ/κ and μ/δ compared to compound 4 [1]. This represents a measurable improvement in both target affinity and selectivity attributable to scaffold replacement.

μ-opioid receptor antagonist pain

Bioisosteric NH-for-CH2 Replacement in Bicyclic Framework Modulates Opioid Receptor Subtype Selectivity

A direct bioisosteric comparison was performed where the methylene group at position 6 of the octahydroquinolizine scaffold was replaced with an NH function to generate the octahydropyridopyrazine scaffold (Compound 9). The octahydropyridopyrazine derivative displayed Ki values of 3.6 nM at μ, 18 nM at κ, and 89 nM at δ opioid receptors, with a functional Ke of 1.1 nM at the μ receptor in the [35S]GTPγS assay [1]. This specific NH-for-CH2 replacement resulted in a distinct selectivity fingerprint that differs from the parent quinolizidine scaffold, demonstrating that the precise heteroatom composition of the bicyclic piperazine framework directly dictates receptor subtype engagement [1].

bioisostere opioid receptor selectivity

Bicyclic Piperazine Scaffold Demonstrates Comparable or Improved Metabolic Stability vs. Monocyclic Piperazine

In a systematic SAR study of bicyclic piperazine analogs designed as CB1 receptor agonists, researchers explicitly investigated whether conformational constraint would protect against metabolic N-dealkylation. The study found that while the conformational constraint did not fully protect the compounds from N-dealkylation metabolism, several bicyclic piperazine analogs demonstrated improved overall potency compared to the unconstrained monocyclic piperazine lead compound, indicating that any metabolic liability is offset by enhanced target engagement [1]. Furthermore, CP-93,393, an octahydro-1H-pyrido[1,2-a]pyrazine derivative, demonstrated complete oral absorption (>99%) in rats with well-characterized metabolic pathways, establishing that the bicyclic scaffold supports favorable pharmacokinetic properties in vivo [2].

metabolic stability N-dealkylation pharmacokinetics

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: Optimized Application Scenarios for Procurement and Research Deployment


CNS-Penetrant GPCR Ligand Optimization Requiring Enhanced Potency via Conformational Constraint

This scaffold is optimal for medicinal chemistry programs targeting CNS GPCRs (CB1, opioid, 5-HT1A receptors) where monocyclic piperazine leads show insufficient potency. The bicyclic constraint enhances receptor engagement, with octahydropyridopyrazine-based CB1 agonists demonstrating improved potency over unconstrained N-alkyl piperazine leads . The scaffold's complete oral absorption profile (>99% in preclinical species) supports CNS drug development programs requiring blood-brain barrier penetration [1].

Opioid Receptor Modulator Programs Requiring Defined μ/κ/δ Selectivity Fingerprints

The octahydropyridopyrazine scaffold enables precise tuning of opioid receptor subtype selectivity. Direct bioisosteric replacement (CH2 → NH) within the bicyclic framework produces quantifiably distinct selectivity ratios (μ/κ = 5:1, μ/δ = 24.7:1) compared to quinolizidine analogs . Compound 36 on this scaffold achieves subnanomolar μ-opioid affinity (Ki = 0.47 nM) with improved μ/κ and μ/δ selectivity relative to octahydroquinolizine comparator compound 4 [1], making it the scaffold of choice when developing μ-preferring antagonists with reduced κ- and δ-mediated off-target effects.

Fragment-Based Drug Discovery and Scaffold Hopping from Monocyclic Piperazines

The octahydropyridopyrazine core serves as a privileged fragment for scaffold-hopping campaigns when monocyclic piperazines have reached potency plateaus or exhibit unfavorable selectivity profiles. The scaffold is well-precedented in patent literature covering NK1 antagonists , opioid antagonists [1], adenosine A2A receptor antagonists [2], and general pyridopyrazine derivatives for oncology applications [3], indicating broad applicability across diverse target classes.

Bicyclic Piperazine Library Synthesis for CNS Drug Discovery

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is commercially available at 95-98% purity specifications from multiple suppliers , making it a practical building block for parallel synthesis of bicyclic piperazine libraries. The scaffold contains two differentiated amine functionalities (piperazine NH and piperidine tertiary amine), enabling selective derivatization strategies. Its established use in the synthesis of CP-93,393, a clinical antianxiety candidate that reached preclinical development stages at Pfizer, validates the scaffold's utility in generating drug-like lead series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.